![molecular formula C10H22ClNO4 B561672 N-Butyldeoxymannojirimycin, Hydrochloride CAS No. 355012-88-3](/img/structure/B561672.png)
N-Butyldeoxymannojirimycin, Hydrochloride
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Description
N-Butyldeoxymannojirimycin, Hydrochloride is a biochemical reagent used in enzyme regulation and as an enzyme inhibitor . It has a molecular formula of C10 H21 N O4 . Cl H and a molecular weight of 255.74 .
Molecular Structure Analysis
The molecular structure of N-Butyldeoxymannojirimycin, Hydrochloride is represented by the SMILES notation: Cl.CCCCN1C [C@@H] (O) [C@@H] (O) [C@H] (O) [C@H]1CO . The IUPAC name for this compound is (2R,3R,4R,5R)-1-butyl-2- (hydroxymethyl)piperidine-3,4,5-triol;hydrochloride .Physical And Chemical Properties Analysis
N-Butyldeoxymannojirimycin, Hydrochloride is a neat product with a molecular weight of 255.74 . More detailed physical and chemical properties are not available.Mechanism of Action
Target of Action
N-Butyldeoxymannojirimycin, Hydrochloride is a potent and selective inhibitor of D-mannosidase . D-mannosidase is an enzyme that plays a crucial role in the metabolism of certain types of sugars in the body.
Mode of Action
The compound acts as an alpha-glucosidase inhibitor . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars. By inhibiting this enzyme, N-Butyldeoxymannojirimycin, Hydrochloride prevents the breakdown of certain carbohydrates, thereby affecting the levels of these sugars in the body .
Result of Action
N-Butyldeoxymannojirimycin, Hydrochloride has been shown to have antiviral action . It achieves this by inhibiting the processing of viral surface glycoproteins . This compound has also been shown to reversibly induce infertility in male mammals .
properties
IUPAC Name |
(3R,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7?,8?,9-,10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-FJEDJHNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675736 |
Source
|
Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyldeoxymannojirimycin, Hydrochloride | |
CAS RN |
355012-88-3 |
Source
|
Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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